molecular formula C16H13NO2S B5749452 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one

4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one

Cat. No. B5749452
M. Wt: 283.3 g/mol
InChI Key: YKIUXUZQAZOMIV-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, also known as DMTBO, is a heterocyclic compound that has gained attention in recent years due to its potential use in scientific research. DMTBO has unique properties that make it an attractive candidate for various applications, such as in the field of pharmacology and biochemistry.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which may help to protect cells from damage caused by free radicals. Additionally, 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to have an inhibitory effect on the production of prostaglandins, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, it has been shown to have a low toxicity profile, making it safe for use in cell culture and animal studies. However, there are some limitations to its use. 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one is not water-soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one. One potential application is in the development of new drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one and its potential therapeutic uses. Finally, there is a need for more research on the safety and toxicity of 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, particularly in animal studies.
In conclusion, 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one is a promising compound with potential applications in scientific research. Its unique properties make it an attractive candidate for drug development and other applications in the field of pharmacology and biochemistry. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxaldehyde with 2,5-dimethyl-1,3-oxazole-4-carboxylic acid. The resulting product is then subjected to further reactions to obtain the final compound. This synthesis method has been optimized and can be scaled up for large-scale production.

Scientific Research Applications

4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to have potential applications in scientific research, particularly in the field of pharmacology. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. Additionally, 4-(2,5-dimethylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to have an inhibitory effect on certain enzymes, making it a potential candidate for drug development.

properties

IUPAC Name

(4Z)-4-[(2,5-dimethylphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-10-5-6-11(2)12(8-10)9-13-16(18)19-15(17-13)14-4-3-7-20-14/h3-9H,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIUXUZQAZOMIV-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=C2C(=O)OC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C\2/C(=O)OC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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